molecular formula C25H27N5O2S B11238185 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11238185
M. Wt: 461.6 g/mol
InChI Key: JCKNYTMRHXCEMC-UHFFFAOYSA-N
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Description

2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features an indole moiety, a triazole ring, and a piperidine group

Properties

Molecular Formula

C25H27N5O2S

Molecular Weight

461.6 g/mol

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C25H27N5O2S/c1-17-10-12-29(13-11-17)23(31)16-33-25-28-27-24(21-15-26-22-9-4-3-8-20(21)22)30(25)18-6-5-7-19(14-18)32-2/h3-9,14-15,17,26H,10-13,16H2,1-2H3

InChI Key

JCKNYTMRHXCEMC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally the attachment of the piperidine group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.

    Reduction: The triazole ring can be reduced to yield different products.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the triazole ring can enhance binding affinity and specificity. The piperidine group may contribute to the compound’s overall stability and bioavailability. Together, these structural features enable the compound to exert its effects through multiple pathways, making it a versatile molecule for research and development.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of an indole moiety, a triazole ring, and a piperidine group. Similar compounds include:

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